Ethyl 2-(3-chloro-4-fluorophenyl)acetate
Overview
Description
Ethyl 2-(3-chloro-4-fluorophenyl)acetate is an organic compound . It has a molecular weight of 216.64 and its IUPAC name is ethyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate .
Molecular Structure Analysis
The molecular formula of Ethyl 2-(3-chloro-4-fluorophenyl)acetate is C10H10ClFO2 . The InChI code is 1S/C10H9Cl2FO2/c1-2-15-10(14)9(12)6-3-4-8(13)7(11)5-6/h3-5,9H,2H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 2-(3-chloro-4-fluorophenyl)acetate has a density of 1.2±0.1 g/cm3 . Its boiling point is 265.3±25.0 °C at 760 mmHg . The flash point is 103.2±12.3 °C .Scientific Research Applications
Synthesis and Characterization
- Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, a related compound, was synthesized and characterized, providing insights into the chemical structure and properties of similar compounds (Sapnakumari et al., 2014).
Corrosion Inhibition
- Chalcone derivatives, including those related to Ethyl 2-(3-chloro-4-fluorophenyl)acetate, have been studied for their corrosion inhibition properties in mild steel, demonstrating potential industrial applications (Lgaz et al., 2017).
Potential in Cancer Treatment
- A derivative, ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, exhibited potent cytotoxic activity against various cancer cell lines, suggesting a role in developing anti-cancer agents (Riadi et al., 2021).
Structural Analysis and Drug Development
- Structural analysis of compounds related to Ethyl 2-(3-chloro-4-fluorophenyl)acetate, such as ethyl 2-[(Z)-1-(adamantan-1-yl)-3-(4-fluorophenyl)isothioureido]acetate, provided insights into molecular interactions and potential drug development applications (Al-Wahaibi et al., 2018).
Enzymatic Reduction Studies
- Studies on enzymatic reduction of related compounds, such as ethyl 4-chloro-3-oxobutanoate, have contributed to understanding enzymatic processes and potential biotechnological applications (Shimizu et al., 1990).
Synthesis Techniques
- Research on the synthesis of related compounds like 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate informs the development of efficient synthesis methods for similar chemical compounds (Wang Da-hui, 2010).
Safety And Hazards
The safety information for Ethyl 2-(3-chloro-4-fluorophenyl)acetate indicates that it has hazard codes H302, H312, and H332 . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
ethyl 2-(3-chloro-4-fluorophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c1-2-14-10(13)6-7-3-4-9(12)8(11)5-7/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLMEXLIAJBVHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-chloro-4-fluorophenyl)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.